molecular formula C26H40D4NO7S · Na B1163408 Taurocholic Acid-d4 (sodium salt)

Taurocholic Acid-d4 (sodium salt)

Cat. No.: B1163408
M. Wt: 541.7
InChI Key: JAJWGJBVLPIOOH-QPNQQDKZSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterated Compounds as Advanced Research Probes

Deuterated compounds are molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. clearsynth.com This seemingly subtle alteration imparts unique properties that are highly advantageous in research. clearsynth.com The increased mass of deuterium can influence the metabolic stability of a compound, a phenomenon known as the kinetic isotope effect. This effect can slow down metabolic processes, allowing for a more detailed investigation of metabolic pathways. clearsynth.comjuniperpublishers.com

Furthermore, the distinct nuclear magnetic resonance (NMR) and mass spectrometry (MS) signals of deuterium-labeled compounds make them powerful probes for elucidating reaction mechanisms, studying drug interactions, and tracking the fate of molecules within biological systems. clearsynth.comthalesnano.com In pharmaceutical research and development, deuterated compounds are increasingly recognized for their potential to enhance the pharmacokinetic profiles of drugs, leading to improved stability and bioavailability. pharmaffiliates.com

Rationale for Deuteration in Taurocholic Acid: Implications for Precision Analytical and Metabolic Studies

The deuteration of taurocholic acid to create Taurocholic Acid-d4 (sodium salt) serves a crucial purpose in biomedical analytics. It is primarily intended for use as an internal standard for the quantification of its non-deuterated counterpart, taurocholic acid (TCA), using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). glpbio.comlabchem.com.my

Internal standards are essential for correcting variations in sample preparation and analytical instrumentation, thereby ensuring the accuracy and reliability of quantitative measurements. thalesnano.com The four deuterium atoms in Taurocholic Acid-d4 give it a distinct mass-to-charge ratio, allowing it to be easily differentiated from the endogenous TCA in biological samples. bioscience.co.uk This is particularly important in studies investigating the role of bile acids in various physiological and pathological states.

The use of Taurocholic Acid-d4 as an internal standard enables researchers to precisely measure fluctuations in TCA levels, which have been associated with conditions such as Crohn's disease, ulcerative colitis, and certain hepatobiliary diseases. glpbio.comavantiresearch.com This precision is vital for understanding the complex roles of bile acids in lipid emulsification, cholesterol metabolism, and as signaling molecules in various metabolic pathways. avantiresearch.comavantiresearch.com

Overview of Taurocholic Acid-d4 (sodium salt) as a Model Deuterated Bile Acid Standard

Taurocholic Acid-d4 (sodium salt) exemplifies the utility of deuterated compounds in modern analytical biochemistry. Its chemical and physical properties are nearly identical to the natural compound, ensuring it behaves similarly during extraction and chromatographic separation. However, its increased mass due to the deuterium labels makes it easily distinguishable in mass spectrometric analysis. bioscience.co.uk

Below is a table summarizing the key properties of Taurocholic Acid-d4 (sodium salt):

PropertyValue
Synonyms Ethanesulfonic Acid-d4, TCA-d4 glpbio.comcaymanchem.com
Molecular Formula C26H40D4NO7S·Na bioscience.co.uk
Molecular Weight 541.7 g/mol bioscience.co.uk
Purity ≥99% deuterated forms (d1-d4) bioscience.co.ukcaymanchem.com
Primary Application Internal standard for quantification of taurocholic acid glpbio.comlabchem.com.my

This deuterated standard facilitates the accurate measurement of taurocholic acid in various biological matrices, contributing to a deeper understanding of its physiological and pathophysiological roles.

Evolution of Isotopic Tracing Methodologies in Bile Acid Research

The study of bile acid metabolism has been significantly advanced by the use of isotopic tracers. nih.gov Initially, radioactive isotopes were employed to trace the metabolic fate of cholesterol and its conversion to bile acids. nih.gov These early studies provided foundational knowledge about bile acid kinetics. nih.gov

However, due to the risks associated with radioactivity, there has been a shift towards the use of stable isotopes, such as deuterium (²H) and carbon-13 (¹³C). nih.gov The development of sophisticated analytical techniques like GC-MS and LC-MS/MS has been instrumental in this transition, allowing for the sensitive and specific detection of stable isotope-labeled molecules. nih.gov

Modern approaches, such as mass isotopomer distribution analysis (MIDA), utilize stable isotopes to indirectly estimate the enrichment of the precursor pool, providing insights into the contribution of newly synthesized cholesterol to bile acid production. nih.gov The use of dual-isotope procedures, employing both ²H and ¹³C-labeled bile acids, has further refined the ability to measure the steady-state kinetics of primary and secondary bile acids. nih.gov These advancements, exemplified by the use of standards like Taurocholic Acid-d4, continue to enhance our understanding of the intricate network of bile acid metabolism and its impact on health and disease. nih.gov

Properties

Molecular Formula

C26H40D4NO7S · Na

Molecular Weight

541.7

InChI

InChI=1S/C26H45NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;/m1./s1/i8D2,12

InChI Key

JAJWGJBVLPIOOH-QPNQQDKZSA-M

SMILES

C[C@H](CCC(NCCS([O-])(=O)=O)=O)[C@@]1([H])CC[C@@]2([H])[C@]3([H])[C@H](O)C[C@]4([H])C([2H])([2H])[C@H](O)C([2H])([2H])C[C@]4(C)[C@@]3([H])C[C@H](O)[C@@]21C.[Na+]

Synonyms

Ethanesulfonic Acid-d4

Origin of Product

United States

Taurocholic Acid D4 Sodium Salt in Mechanistic Investigations of Bile Acid Metabolism and Transport

Isotopic Tracing and Kinetic Analysis of Enterohepatic Circulation

The enterohepatic circulation is a highly efficient process that recycles bile acids between the liver and the intestine, ensuring a constant supply for their roles in digestion and signaling. The use of stable isotope-labeled bile acids, such as Taurocholic Acid-d4, is central to the in-vivo study of this circulatory system, allowing for the quantification of key kinetic parameters without the use of radioactive tracers.

Quantification of Bile Acid Pool Size and Turnover Rates in Experimental Systems

Isotope dilution is a classical and robust method for determining the size of the bile acid pool and its turnover rate. In this approach, a known amount of Taurocholic Acid-d4 is administered, and after allowing it to equilibrate with the endogenous bile acid pool, samples of bile or serum are collected over time. The extent of dilution of the deuterated tracer by the endogenous, unlabeled bile acids is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Assessment of Hepatic Uptake and Biliary Secretion Dynamics of Bile Acids

Taurocholic Acid-d4 is instrumental in elucidating the dynamics of how the liver takes up bile acids from the portal blood and subsequently secretes them into the bile. Studies using perfused rat livers have demonstrated that the uptake of taurocholate follows saturation kinetics, which can be described by the Michaelis-Menten equation. nih.gov The use of a deuterated tracer allows for the differentiation between the administered bile acid and the endogenous pool, enabling precise measurement of uptake and secretion rates under various physiological and pathological conditions.

For instance, multiple short pulses of taurocholate in isolated perfused rat livers have been shown to induce the secretion of phospholipids (B1166683) and cholesterol into the bile. nih.gov The use of Taurocholic Acid-d4 in such experimental setups would allow for a more precise correlation between the secretion of the specific bile acid and its effects on lipid secretion.

Investigation of Intestinal Absorption and Reabsorption Mechanisms

The majority of bile acids are reabsorbed in the intestine, a critical step in the enterohepatic circulation. Taurocholic Acid-d4 can be employed to study the mechanisms of this absorption process. The primary mechanism for the absorption of conjugated bile acids like taurocholate is active transport, predominantly occurring in the terminal ileum via the Apical Sodium-dependent Bile Acid Transporter (ASBT). nih.gov

By administering Taurocholic Acid-d4 orally and measuring its appearance in the portal circulation and peripheral blood, researchers can quantify the efficiency of intestinal absorption. Furthermore, in vitro models, such as Caco-2 cell monolayers, can be used to study the transport of Taurocholic Acid-d4 across the intestinal epithelium and to investigate the impact of various factors, including drugs and disease states, on this process. nih.gov

Characterization of Bile Acid Transporter Function and Substrate Specificity

The movement of bile acids across the membranes of hepatocytes and enterocytes is mediated by a suite of specialized transporter proteins. Taurocholic Acid-d4 is a valuable probe for characterizing the function and substrate specificity of these transporters in various in vitro systems.

In Vitro Studies Utilizing Recombinant Cells, Membrane Vesicles, and Isolated Hepatocytes

Sandwich-cultured rat hepatocytes represent a sophisticated in vitro model that maintains the polarized structure of hepatocytes, allowing for the simultaneous investigation of both uptake from the sinusoidal side and efflux into the bile canaliculi. A study utilizing deuterium-labeled sodium taurocholate (d8-TCA) in this system effectively demonstrated its utility in assessing the cholestatic potential of various drugs. nih.gov The study measured the accumulation of d8-TCA in the hepatocytes and bile, the biliary excretion index (BEI), and the in vitro biliary clearance (Clbiliary) in the presence of different drug compounds.

The results from this study, which can be extrapolated to the use of Taurocholic Acid-d4, clearly distinguished between drugs that primarily inhibit uptake transporters and those that inhibit efflux transporters.

DrugEffect on d8-TCA Total AccumulationEffect on d8-TCA Intracellular AccumulationEffect on BEI and ClbiliaryPrimary Site of Inhibition
Cyclosporine ADecreaseIncreaseDecreaseEfflux
GlyburideDecreaseIncreaseDecreaseEfflux
Erythromycin estolateDecreaseDecreaseDecreaseUptake
TroglitazoneDecreaseDecreaseDecreaseUptake
BosentanDecreaseDecreaseDecreaseUptake

This table is based on data from a study using d8-TCA in sandwich-cultured rat hepatocytes and illustrates the type of data that can be generated using deuterated taurocholate. nih.gov

Membrane vesicles isolated from either the sinusoidal or canalicular domains of the hepatocyte plasma membrane are another critical tool. Studies using these vesicles have provided definitive evidence for a sodium gradient-dependent, carrier-mediated transport mechanism for hepatic taurocholate uptake. nih.gov While not always specifying the d4 variant, these studies establish the principles of using labeled taurocholate to characterize transport kinetics, such as the Michaelis constant (Km) and maximum velocity (Vmax). nih.gov

Isolated hepatocytes are also widely used to study bile acid uptake. Research on hepatocytes from various species, including rainbow trout and skate, has revealed both sodium-dependent and -independent transport mechanisms for taurocholate. nih.govnih.gov The use of Taurocholic Acid-d4 in such systems allows for precise quantification of uptake rates and the investigation of inhibitory effects of other compounds.

Mechanistic Probing of Sodium-Dependent Taurocholate Cotransporting Polypeptide (NTCP) Activity

The Sodium-Dependent Taurocholate Cotransporting Polypeptide (NTCP), encoded by the SLC10A1 gene, is the primary transporter responsible for the uptake of conjugated bile acids from the portal blood into hepatocytes. nih.gov Taurocholic Acid-d4, as a stable isotope-labeled substrate, is an invaluable tool for probing the function and inhibition of NTCP.

In vitro systems, such as HEK293 cells stably transfected with the NTCP gene, are commonly used to study its substrate specificity and the effects of potential inhibitors. nih.gov In these assays, the uptake of a labeled substrate like Taurocholic Acid-d4 is measured in the presence and absence of various test compounds. This allows for the determination of inhibitory constants (IC50 or Ki) and provides insights into the structure-activity relationships for NTCP substrates and inhibitors.

A systematic study of various bile acids and steroids revealed the substrate preferences of NTCP. While this particular study used radiolabeled substrates, the principle of competitive inhibition assays is directly applicable to studies using Taurocholic Acid-d4. The following table summarizes the transport rates of various bile acids by NTCP, highlighting its preference for taurine- and glycine-conjugated forms.

Bile AcidConjugateTransport Rate by NTCP (relative units)
Taurocholic acidTaurine (B1682933)High
Glycocholic acidGlycine (B1666218)High
Taurochenodeoxycholic acidTaurineHigh
Glycochenodeoxycholic acidGlycineHigh
Cholic acidUnconjugatedModerate
Chenodeoxycholic acidUnconjugatedModerate
Ursodeoxycholic acidUnconjugatedLow
Lithocholic acidUnconjugatedNot transported

This table is a qualitative representation based on findings from studies on NTCP substrate specificity and illustrates the transporter's preferences. nih.gov

Furthermore, understanding the inhibition of NTCP is of significant clinical interest, as this transporter is also the entry receptor for hepatitis B and D viruses. nih.gov Therefore, Taurocholic Acid-d4 can be used in high-throughput screening assays to identify novel NTCP inhibitors that could potentially be developed as antiviral therapies.

Elucidation of Apical Sodium-Dependent Bile Acid Transporter (ASBT) and Organic Anion Transporter (OATP) Function

The efficient enterohepatic circulation of bile acids is maintained by a series of transporters located on the apical and basolateral membranes of hepatocytes and enterocytes. Taurocholic Acid-d4 serves as a critical probe for elucidating the function and kinetics of these transport proteins.

The Apical Sodium-Dependent Bile Acid Transporter (ASBT) , primarily located in the terminal ileum, is responsible for the reabsorption of the majority of bile acids from the intestinal lumen. By administering TCA-d4 and monitoring its appearance in portal blood, researchers can precisely quantify the rate and efficiency of intestinal bile acid uptake mediated by ASBT. Such studies are vital for understanding conditions associated with bile acid malabsorption.

In the liver, the uptake of bile acids from sinusoidal blood is mediated by transporters on the basolateral membrane of hepatocytes. While the Na+-Taurocholate Cotransporting Polypeptide (NTCP) is a primary transporter for conjugated bile acids like taurocholic acid, members of the Organic Anion-Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3 in humans, also play a significant role. nih.govmdpi.com Studies in mouse models have demonstrated that OATP isoforms are crucial for the hepatic clearance of conjugated bile acids, particularly when NTCP function is impaired. nih.gov Using TCA-d4 in cellular systems expressing these specific transporters (e.g., OATP1B1-expressing cell lines) or in knockout animal models allows for the dissection of each transporter's relative contribution to hepatic bile acid uptake. nih.gov This approach helps to characterize the substrate specificity and transport kinetics, providing insights into the molecular basis of liver diseases and transporter-mediated drug-drug interactions. mdpi.com

Transporter Location Function Role in Taurocholic Acid Transport
ASBT Apical membrane of enterocytes (terminal ileum)Reabsorption of bile acids from the intestineMediates primary active reabsorption from the gut lumen.
OATP1B1/1B3 Basolateral membrane of hepatocytesHepatic uptake of bile acids and other organic anions from bloodContributes to the uptake of conjugated bile acids from sinusoidal blood into the liver. nih.govmdpi.com
NTCP Basolateral membrane of hepatocytesPrimary hepatic uptake of conjugated bile acids from bloodThe main transporter responsible for clearing taurocholic acid from portal circulation. nih.govsigmaaldrich.com

Investigation of Bile Salt Export Pump (BSEP) and Multidrug Resistance-associated Protein (MRP) Mediated Efflux

Once inside the hepatocyte, bile acids are secreted across the canalicular membrane into the bile, a process driven by ATP-binding cassette (ABC) transporters. The Bile Salt Export Pump (BSEP) is the primary transporter responsible for the canalicular efflux of monovalent bile acids, including taurocholate. sigmaaldrich.comnih.gov Genetic defects or drug-induced inhibition of BSEP can lead to cholestasis, a condition characterized by the accumulation of toxic bile acids in the liver. TCA-d4 is used in experimental systems like sandwich-cultured hepatocytes and isolated canalicular membrane vesicles to directly measure BSEP-mediated transport. By quantifying the efflux of TCA-d4 into the bile canaliculi, researchers can assess BSEP function and identify compounds that may inhibit this critical pathway.

In addition to canalicular secretion, bile acids can be effluxed back into the sinusoidal blood via basolateral transporters, a pathway that becomes particularly important under cholestatic conditions. nih.govMultidrug Resistance-associated Proteins (MRPs) , such as MRP3 and MRP4, are key players in this alternative efflux route. nih.govnih.gov Studies using Mrp2-deficient rats have shown that the sinusoidal efflux of taurocholate is significantly enhanced, a compensatory mechanism likely mediated by the upregulation of Mrp3. nih.gov By using TCA-d4 in such models, the specific contribution of these basolateral efflux pumps to bile acid homeostasis can be quantified, improving our understanding of the liver's adaptive responses to cholestatic injury.

Transporter Location Function Role in Taurocholic Acid Transport
BSEP Canalicular membrane of hepatocytesATP-dependent efflux of bile salts into bilePrimary transporter for the secretion of taurocholic acid into the bile canaliculus. sigmaaldrich.comnih.gov
MRP3 Basolateral membrane of hepatocytesEfflux of bile acids and other organic anions into sinusoidal bloodProvides an alternative efflux pathway for taurocholic acid, especially during cholestasis. nih.govnih.gov
MRP4 Basolateral membrane of hepatocytesEfflux of bile acids and various drugs into sinusoidal bloodContributes to the basolateral efflux of bile acids as a compensatory mechanism. nih.gov

Elucidation of Enzymatic Biotransformation Pathways of Bile Acids

Taurocholic Acid-d4 is instrumental in tracing the complex biotransformation pathways that bile acids undergo, mediated by both host enzymes and the gut microbiota.

Assessment of Conjugation (e.g., Taurine and Glycine) and Deconjugation Reactions

Primary bile acids synthesized in the liver are conjugated with the amino acids taurine or glycine before being secreted into the bile. semanticscholar.orgfrontiersin.org This conjugation increases their solubility and prevents passive reabsorption in the biliary tree and small intestine. nih.govresearchgate.net While TCA-d4 is already conjugated, it is a perfect substrate for studying the reverse reaction: deconjugation . This reaction is exclusively catalyzed by bile salt hydrolases (BSHs) produced by gut bacteria. semanticscholar.orgnih.gov By incubating TCA-d4 with gut microbial communities ex vivo, researchers can measure the rate of deconjugation by quantifying the appearance of cholic acid-d4 and deuterated taurine. These studies are essential for understanding how the gut microbiome modulates the bile acid pool.

Role of Hepatic and Intestinal Enzymes (e.g., Cytochrome P450s, Hydroxysteroid Dehydrogenases)

The synthesis of primary bile acids from cholesterol involves a cascade of enzymatic reactions, with Cytochrome P450 enzymes, particularly cholesterol 7α-hydroxylase (CYP7A1), playing a rate-limiting role in the classical pathway. semanticscholar.orgresearchgate.netdoaj.org Following deconjugation in the intestine, bile acids can be further modified by both host and microbial enzymes. Hydroxysteroid dehydrogenases (HSDHs) can interconvert the hydroxyl groups at various positions on the steroid nucleus, altering the hydrophobicity and signaling properties of the bile acid. Using TCA-d4 as a starting substrate in intestinal or fecal incubations allows for the tracing of these subsequent oxidative or reductive transformations, helping to identify the specific enzymes involved and the resulting metabolic products.

Impact of Gut Microbiota on Deuterated Bile Acid Transformation and Secondary Bile Acid Formation

The gut microbiota profoundly alters the composition of the bile acid pool through a variety of biotransformations, most notably the conversion of primary bile acids into secondary bile acids. nih.govnih.govfrontiersin.org After TCA-d4 is deconjugated by bacterial BSHs to form cholic acid-d4, it becomes a substrate for 7α-dehydroxylation, an enzymatic pathway carried out by a specific consortium of gut bacteria. nih.gov This reaction converts cholic acid-d4 into the secondary bile acid deoxycholic acid-d4 (DCA-d4).

The use of TCA-d4 in in vitro fecal fermentation models or in gnotobiotic animals colonized with specific bacteria allows for precise mapping of these transformation pathways. dp.tech By tracking the disappearance of TCA-d4 and the sequential appearance of cholic acid-d4 and DCA-d4, researchers can determine the kinetics of these reactions and understand how factors like diet or antibiotics impact the metabolic capacity of the gut microbiome. frontiersin.org These investigations are crucial, as secondary bile acids like DCA have been implicated in various physiological and pathological processes. nih.govnih.gov

Reaction Enzyme(s) Location Substrate (from TCA-d4) Product
Deconjugation Bile Salt Hydrolase (BSH)Intestine (Gut Microbiota)Taurocholic Acid-d4Cholic Acid-d4 + Taurine-d4
7α-dehydroxylation Multi-step bacterial pathwayIntestine (Gut Microbiota)Cholic Acid-d4Deoxycholic Acid-d4 (DCA-d4)
Oxidation/Epimerization Hydroxysteroid Dehydrogenases (HSDHs)Intestine (Gut Microbiota & Host)Cholic Acid-d4Various oxo- and epi-bile acids

Application of Taurocholic Acid D4 Sodium Salt in Preclinical Pharmacokinetic and Pharmacodynamic Research Models

Assessment of Drug-Induced Perturbations in Bile Acid Homeostasis

The homeostasis of bile acids is a complex process involving synthesis, conjugation, transport, and metabolism, primarily orchestrated by the liver and gut microbiota. nih.gov Pharmaceuticals can disrupt this delicate balance, leading to cholestasis and other liver injuries. biorxiv.org Taurocholic acid-d4 (sodium salt) is instrumental in investigating these drug-induced perturbations.

Investigating Drug-Bile Acid Interactions at Transporter and Enzyme Levels

Drug-induced liver injury (DILI) is a significant concern in drug development, and impairment of bile acid transport is a common mechanism. biorxiv.org Key transporters and enzymes are responsible for the enterohepatic circulation of bile acids. Taurocholic acid is a known substrate for several of these, including the bile salt export pump (BSEP) and the sodium-taurocholate cotransporting polypeptide (NTCP). nih.gov

In preclinical studies, taurocholic acid-d4 is used as a tracer to investigate the inhibitory effects of drug candidates on these transporters. For instance, a decrease in the transport of taurocholic acid-d4 across cell membranes overexpressing BSEP in the presence of a test compound indicates potential for that compound to cause cholestasis. nih.gov Similarly, its interaction with uptake transporters like the organic anion-transporting polypeptides (OATPs) can be assessed. nih.gov

Research has also utilized stable isotope-labeled bile acids to study the impact of drugs on the enzymes involved in bile acid metabolism. For example, the deconjugation of taurocholic acid by gut microbial bile salt hydrolases (BSH) can be monitored by tracking the appearance of deuterated cholic acid. researchgate.net This allows for the investigation of how antibiotics or other drugs alter the metabolic activity of the gut microbiome. bohrium.comresearchgate.netwur.nl

Monitoring Changes in Bile Acid Profiles in Response to Pharmaceutical Agents in Experimental Models

The administration of a pharmaceutical agent can significantly alter the composition of the bile acid pool. By using taurocholic acid-d4 as an internal standard, researchers can accurately quantify changes in the levels of endogenous taurocholic acid and other bile acids in various biological matrices, such as plasma, bile, and feces, in experimental animal models. nih.gov

This approach has been employed in studies investigating the effects of various drugs on bile acid homeostasis. For example, in rat models of drug-induced cholestasis, the accumulation of taurocholic acid in the liver and plasma can be precisely measured. nih.gov Furthermore, studies on the effects of antibiotics on the gut microbiota have used deuterated taurocholic acid to trace the alterations in bile acid metabolism and reabsorption. bohrium.comresearchgate.netwur.nl

Experimental ModelPharmaceutical AgentObserved Change in Taurocholic Acid LevelsResearch Focus
Rat model of cholestasisEthinyl estradiolIncreased hepatic and plasma TCAInvestigating mechanisms of drug-induced cholestasis
In vitro fecal incubationsTobramycinInhibition of TCA deconjugationStudying antibiotic effects on gut microbial metabolism of bile acids. bohrium.comresearchgate.netwur.nl
Caco-2 cell monolayerTobramycinInhibited transport of TCAAssessing drug effects on intestinal bile acid reuptake. bohrium.comresearchgate.netwur.nl

Pharmacokinetic Modeling of Bile Acid Disposition and Flux

Physiologically-based pharmacokinetic (PBPK) modeling is a powerful tool for understanding the absorption, distribution, metabolism, and excretion (ADME) of endogenous compounds like bile acids. nih.gov Taurocholic acid-d4, as a tracer, provides essential data for the development and validation of these models. biorxiv.orgnih.gov

Compartmental and Non-Compartmental Analysis of Tracer Data in Biological Systems

Following the administration of taurocholic acid-d4 to an experimental animal, its concentration in various biological compartments (e.g., plasma, liver, bile) can be measured over time. This data can then be analyzed using both compartmental and non-compartmental methods.

Compartmental analysis involves developing a mathematical model that describes the body as a series of interconnected compartments. nih.gov The transfer rates of the tracer between these compartments are then estimated, providing insights into the dynamics of bile acid circulation.

Non-compartmental analysis provides a simpler method to calculate key pharmacokinetic parameters without assuming a specific compartmental model.

These analyses, powered by the precise quantification enabled by the deuterated standard, are crucial for understanding the complex enterohepatic circulation of bile acids. nih.gov

Estimation of Clearance, Distribution Volume, and Half-Life Parameters for Bile Acids

By analyzing the concentration-time profile of taurocholic acid-d4, researchers can estimate fundamental pharmacokinetic parameters for taurocholic acid.

ParameterDescription
Clearance (CL) The volume of plasma cleared of the bile acid per unit of time.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Half-life (t½) The time required for the concentration of the bile acid in the body to be reduced by half.

These parameters are vital for constructing and validating PBPK models of bile acid metabolism and for predicting how these parameters might be altered by disease or drug administration. biorxiv.orgnih.gov Studies have shown that the use of stable isotopes allows for accurate determination of these kinetic parameters. universiteitleiden.nl

Use in In Vivo and Ex Vivo Preclinical Models for Bile Acid Physiology Research

Taurocholic acid-d4 is employed in a variety of in vivo and ex vivo models to probe the intricacies of bile acid physiology.

In vivo studies in animal models, such as rats and mice, are common. nih.govnih.gov These studies can investigate the enterohepatic circulation of bile acids under normal physiological conditions or in disease models, such as cholestasis or cancer cachexia. nih.govnih.gov For instance, stable isotope-based experiments have been used to highlight a decrease in the microbial 7α-dehydroxylation activity in cachectic mice. researchgate.netnih.gov

Ex vivo models , such as the isolated perfused rat liver, allow for the study of hepatic uptake and biliary excretion of taurocholic acid in a controlled environment, free from systemic influences.

In vitro models , including cultured hepatocytes and intestinal cell lines like Caco-2, are used to dissect specific cellular mechanisms of bile acid transport and metabolism. bohrium.comresearchgate.netwur.nl The use of taurocholic acid-d4 in these systems allows for the precise measurement of transport kinetics and the effects of potential inhibitors. bohrium.comresearchgate.netwur.nl

These diverse preclinical models, in conjunction with the analytical power of stable isotope-labeled taurocholic acid, provide a comprehensive platform for advancing our understanding of bile acid physiology and pathophysiology.

Application in Animal Models for Bile Acid Kinetic Studies

Taurocholic Acid-d4 (sodium salt), a deuterated and stable isotope-labeled version of Taurocholic Acid (TCA), serves a critical role in preclinical research, primarily as an internal standard for quantification purposes. caymanchem.com Its chemical structure is nearly identical to the endogenous compound, but its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished by mass spectrometry (MS). caymanchem.com This property is invaluable for liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods, enabling the precise and accurate measurement of its non-deuterated counterpart, TCA, in biological samples. caymanchem.comnih.gov

In preclinical animal models, this methodology is fundamental to understanding bile acid kinetics. For instance, studies in rats utilize deuterated bile acids (d-BAs) as calibration standards to analyze the levels of endogenous bile acids in plasma and serum. nih.gov This approach allows researchers to investigate dynamic changes in the bile acid pool in response to physiological changes, such as comparing fed and fasted states. nih.gov By accurately tracking the concentration of specific bile acids like TCA, scientists can elucidate the complex feedback mechanisms that regulate their synthesis and metabolism.

Another key application is in studying how bile acid flux influences the expression of transport proteins in the liver. In mice, dietary supplementation with taurocholate was used to dramatically increase the transhepatic bile salt flux by approximately 350%. nih.gov This manipulation allowed researchers to observe the corresponding regulatory effects on hepatic transporters. The study found that the bile salt export pump (Bsep), a canalicular transporter, was upregulated by 65% in response to the increased TCA flux, while uptake transporters like Ntcp were downregulated. nih.gov Such kinetic studies are crucial for understanding how the liver adapts to varying bile acid loads.

Table 1: Effect of Sodium Taurocholate on Sterol Metabolism in Rats nih.gov This table summarizes the metabolic changes observed in rats fed a diet supplemented with 0.5% sodium taurocholate compared to controls on a standard diet.

ParameterControl GroupTaurocholate-Fed GroupPercentage Change
Acidic Steroid Synthesis BaselineDecreased-
Cholesterol Turnover BaselineDecreased-
Cholesterol Balance BaselineDecreased-
Cholesterol Absorption BaselineIncreased+100%
Liver Cholesterol NormalAccumulated-

Utilization in Perfused Organ Systems for Organ-Specific Bile Acid Flux Studies

A direct example of this application is the study of the cat pancreatic duct perfused with sodium taurocholate solutions. nih.gov This research aimed to understand how bile acid exposure affects the mucosal integrity and ion transport of the pancreas. Perfusion with taurocholate was found to significantly alter ion flux across the pancreatic duct epithelium. Specifically, it increased the net gain of chloride (Cl⁻) and potassium (K⁺) into the tissue while increasing the net loss of bicarbonate (HCO₃⁻) from it. nih.gov These findings suggest that taurocholate can trigger specific physiological transport mechanisms, which is critical for understanding the pathogenesis of diseases like pancreatitis. nih.gov

Table 2: Net Ion Flux Changes in Perfused Cat Pancreatic Duct with Taurocholate nih.gov This table shows the directional change in ion movement across the pancreatic duct mucosa when perfused with a sodium taurocholate solution.

IonDirection of Net FluxAssociated Effect
Chloride (Cl⁻) GainIncreased movement into tissue
Bicarbonate (HCO₃⁻) LossIncreased movement out of tissue
Potassium (K⁺) GainIncreased movement into tissue

In addition to whole-organ perfusion, more simplified systems like sandwich-cultured hepatocytes (SCH) are used to study organ-specific bile acid flux in the liver. Research using SCH from rats has been instrumental in characterizing the disposition of TCA. nih.gov These studies allow for the simultaneous measurement of a bile acid's uptake from the blood (basolateral uptake), its excretion into bile (biliary excretion), and its return to the bloodstream (basolateral efflux). In rat hepatocytes, it was determined that the clearance of TCA was divided almost equally between biliary excretion (CL_Bile) and basolateral efflux (CL_BL). nih.gov This contrasts with human hepatocytes, where biliary excretion is the predominant pathway. nih.gov This type of research is vital for understanding species differences in drug and metabolite handling and for interpreting potential mechanisms of liver injury. nih.gov

Table 3: Hepatocellular Clearance of Taurocholic Acid (TCA) in Rat Sandwich-Cultured Hepatocytes nih.gov

Clearance PathwayValue (ml/min per g liver)Contribution to Total Efflux
Biliary Excretion (CL_Bile) ~0.15~50%
Basolateral Efflux (CL_BL) ~0.15~50%

Integration of Taurocholic Acid D4 Sodium Salt Research with Systems Biology and Emerging Technologies

Synergistic Approaches with Global Metabolomics and Lipidomics Platforms

The combination of stable isotope tracing using TCA-d4 with broad-spectrum analytical platforms like metabolomics and lipidomics provides a multi-dimensional view of bile acid physiology. This synergy allows for both precise quantification and a holistic understanding of metabolic perturbations in complex biological systems.

Global metabolomics and lipidomics, predominantly utilizing high-performance liquid chromatography-mass spectrometry (HPLC-MS), enable the simultaneous measurement of a wide array of bile acids and related lipid species. nih.govnih.gov This comprehensive profiling is crucial for understanding the state of the enterohepatic circulation and its role in various physiological and pathological conditions, including metabolic disorders. nih.govnih.gov In these analyses, deuterated analogs like Taurocholic Acid-d4 are essential for ensuring analytical accuracy. By adding a known quantity of TCA-d4 as an internal standard to a biological sample before processing, researchers can correct for variations in sample extraction and instrument response, thereby enabling accurate and reproducible quantification of endogenous TCA levels. nih.govmdpi.com

This targeted quantification occurs within a broader, untargeted analysis that captures a vast range of bile acids, providing a detailed "bile acid profile." nih.gov Such profiles are increasingly valuable for clinical diagnostics and for exploring the pathogenesis of diseases like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. nih.gov

Table 1: Representative Bile Acids Quantified in Metabolomic Analyses This table lists a selection of bile acids commonly identified and quantified in comprehensive metabolomic studies of biological samples.

Bile Acid Class Specific Bile Acid Typical Conjugation
PrimaryCholic Acid (CA)Glycine (B1666218), Taurine (B1682933)
PrimaryChenodeoxycholic Acid (CDCA)Glycine, Taurine
SecondaryDeoxycholic Acid (DCA)Glycine, Taurine
SecondaryLithocholic Acid (LCA)Glycine, Taurine
SecondaryUrsodeoxycholic Acid (UDCA)Glycine, Taurine
Murine Primaryα-Muricholic Acid (α-MCA)Taurine
Murine Primaryβ-Muricholic Acid (β-MCA)Taurine
Data sourced from general knowledge in bile acid metabolomics literature. nih.govunil.chmdpi.com

Stable isotope tracing is a powerful method used to track the movement of atoms through metabolic pathways. nih.gov By introducing TCA-d4 into a biological system, researchers can follow the deuterium (B1214612) label as the molecule is metabolized, transported, and potentially transformed into other bile acid species by host or microbial enzymes. nih.govwur.nl

The integration of this isotopic tracing data with unbiased or "untargeted" metabolomics represents a significant technological synergy. biorxiv.org Unbiased screening aims to detect as many metabolic features as possible in a sample, many of which may be unknown or uncharacterized. researchgate.net When a system is dosed with TCA-d4, researchers can specifically search the untargeted data for mass signals that contain the deuterium label. This approach allows for the discovery of novel metabolites derived from TCA, revealing previously unknown biotransformation pathways. biorxiv.orgbiorxiv.org This method is highly complementary to traditional identification techniques, as it provides insight into the biochemical origin and synthesis pathways of newly discovered molecules. biorxiv.org

Advanced Data Processing and Bioinformatic Analysis of Isotopic Tracer Data

The large and complex datasets generated from isotope tracing experiments necessitate sophisticated computational and bioinformatic tools for their interpretation. These tools are essential for calculating metabolic fluxes and for understanding the intricate network of interactions governing bile acid homeostasis.

Following the analysis of samples by mass spectrometry, specialized software is required to process the raw data to calculate isotopic enrichment and model metabolic kinetics.

Isotopomer Network Compartmental Analysis (INCA): A publicly available software package capable of performing both steady-state and non-stationary metabolic flux analysis. vanderbilt.edu It uses mass balance and isotopomer balance equations to reconstruct comprehensive flux maps, depicting the flow of labeled atoms (like deuterium from TCA-d4) through the metabolic network. vanderbilt.edu

Physiologically Based Kinetic (PBK) Modeling: This approach uses sets of kinetic equations to describe the synthesis, distribution, and metabolism of bile acids across different organs and compartments, such as the liver, gastrointestinal tract, and systemic circulation. nih.govnih.gov These models can simulate the effects of physiological changes or drug interventions on bile acid homeostasis. nih.govtno.nl

Simplified Kinetic Assessment: To make kinetic studies more feasible for larger human population studies, which traditionally required numerous blood samples over several days, simplified methods have been developed. Research has shown that collecting blood at just two optimal time-points, such as 12 and 72 hours after isotope administration, can provide statistically reliable data on bile acid kinetics without a significant loss of power. nih.govuniversiteitleiden.nl

Table 2: Examples of Software and Models for Isotopic Data Analysis This table outlines key computational tools and modeling approaches used in the analysis of stable isotope tracing data for bile acids.

Tool/Model Primary Function Key Application in Bile Acid Research
INCAMetabolic Flux Analysis (MFA)Reconstructs carbon/deuterium flow through metabolic pathways. vanderbilt.edu
PBK ModelsPhysiological SimulationModels the multi-organ distribution and kinetics of bile acids. nih.govnih.gov
Machine Learning (e.g., Random Forest)Pattern Recognition & ClassificationIdentifies key bile acids for distinguishing between different biological states. acs.org
Network Analysis SoftwareVisualization & Analysis of InteractionsCreates and analyzes metabolic networks to understand complex relationships. nih.gov

Once kinetic parameters and metabolite concentrations are determined, higher-level analyses are employed to extract biological meaning. Statistical methods are used to identify significant differences in bile acid profiles between experimental groups, for instance, comparing healthy subjects to patients with liver cirrhosis. nih.gov

Metabolic network analysis takes this a step further by integrating transcriptomic, proteomic, and metabolomic data to build comprehensive models of biological systems. nih.gov In the context of bile acid research, network analysis can reveal how changes in the expression of a single enzyme or transporter protein can ripple through the entire network, altering the concentrations of multiple bile acids and impacting downstream signaling pathways. nih.gov These analyses can help identify key regulatory nodes in the network, suggesting potential targets for therapeutic intervention. bileomix.com Machine learning algorithms, such as Support Vector Machines (SVM) and Random Forest (RF), are also being applied to large-scale bile acid datasets to identify complex patterns and build predictive models for disease diagnosis or classification. acs.org

Future Directions and Methodological Innovations in Deuterated Bile Acid Research

The field of bile acid research is continually evolving, driven by technological advancements in analytics and data science. The use of deuterated standards like TCA-d4 will remain central to these future innovations.

A major frontier is the exploration of the gut microbiome's impact on bile acid chemistry. Recent discoveries have unveiled novel bile acid modifications performed by gut bacteria, including the reconjugation of bile acids with amino acids like phenylalanine and tyrosine. bileomix.comnih.gov These microbially-conjugated bile acids can interact with host receptors like the farnesoid X receptor (FXR), influencing host metabolism. bileomix.com Isotope tracers such as TCA-d4 are ideal tools for tracking these novel microbial biotransformations in vivo.

Methodological innovations continue to enhance the resolution and sensitivity of bile acid analysis. The development of ultra-high performance liquid chromatography (UHPLC) methods allows for faster and more efficient separation of bile acid species, including isomers that are difficult to distinguish. nih.govimperial.ac.uk Furthermore, new computational workflows and mass spectrometry query languages are being designed to improve the annotation of isomeric bile acids in complex, untargeted datasets. biorxiv.org Looking ahead, the integration of artificial intelligence (AI) and machine learning with metabolomics data holds the promise of predicting the function of uncharacterized enzymes and reconstructing metabolic pathways, guiding the next wave of discoveries in bile acid research. nih.gov

Development of Novel Isotopic Labeling Strategies for Bile Acid Derivatives

The development of novel isotopic labeling strategies for bile acid derivatives is crucial for advancing our understanding of their metabolic pathways and functions. Taurocholic Acid-d4 (sodium salt) serves as a prime example of such a strategy. It is intended for use as an internal standard for the quantification of endogenous taurocholic acid by gas chromatography- or liquid chromatography-mass spectrometry (GC- or LC-MS). cvmh.frcaymanchem.com This stable isotope-labeled compound allows for precise and accurate measurement of its non-labeled counterpart in biological samples.

The synthesis of isotopically labeled bile acids, such as those labeled with deuterium (²H) or carbon-13 (¹³C), provides powerful tools for metabolic research. These labeled compounds can be used to trace the intricate biotransformation pathways of bile acids, including their synthesis in the liver, conjugation with amino acids like taurine and glycine, and subsequent metabolism by the gut microbiota. nih.gov

Recent advancements have focused on creating a wider variety of stable isotope-labeled bile acids to serve as internal standards for quantitative analysis. medchemexpress.com This enables researchers to build comprehensive profiles of bile acid composition in different biological compartments, such as serum, bile, and feces. These profiles are instrumental in studying the role of bile acids in various physiological and pathological processes, including cholesterol homeostasis and inflammatory bowel disease. nih.govcaymanchem.com

Labeled CompoundIsotopeApplication
Taurocholic Acid-d4 (sodium salt)DeuteriumInternal standard for TCA quantification by GC- or LC-MS cvmh.frcaymanchem.com
Taurochenodeoxycholic acid-d5 (sodium)DeuteriumInternal standard for Taurochenodeoxycholic acid quantification medchemexpress.com
Glycoursodeoxycholic acid-d4DeuteriumInternal standard for Glycoursodeoxycholic acid quantification medchemexpress.com
Chenodeoxycholic acid-d5DeuteriumInternal standard for Chenodeoxycholic Acid quantification medchemexpress.com
¹³C-labeled β-amino acidsCarbon-13Synthesis of isotopically labeled drugs for mechanistic studies nih.gov

Application in High-Resolution Imaging Techniques for Tracer Localization and Dynamics

The use of isotopically labeled compounds like Taurocholic Acid-d4 (sodium salt) is expanding into the realm of high-resolution imaging, allowing for the visualization of tracer localization and dynamics within cells and tissues. While direct imaging of Taurocholic Acid-d4 at high resolution is still an emerging area, the principles established with other labeled molecules and advanced imaging techniques provide a clear path forward.

High-resolution imaging techniques, such as stimulated emission depletion (STED) microscopy and photoactivated localization microscopy (PALM), have pushed the boundaries of spatial resolution in biological imaging, achieving resolutions far beyond the diffraction limit of conventional light microscopy. nih.gov These techniques, often in combination with fluorescent labels, can visualize subcellular structures with nanoscale precision. nih.gov

The concept of using isotopically labeled tracers can be integrated with advanced imaging modalities. For instance, techniques like NanoSIMS (nanoscale secondary ion mass spectrometry) can image the distribution of isotopes in a sample with high spatial resolution. By administering a deuterated tracer like Taurocholic Acid-d4, it would be theoretically possible to map its distribution within specific cells or tissues, providing insights into its uptake, transport, and metabolism at a subcellular level.

The development of multimodal imaging approaches, combining techniques like fluorescence microscopy with mass spectrometry imaging, holds significant promise. This would allow for the simultaneous visualization of cellular structures and the precise localization of isotopically labeled bile acids, providing a more complete picture of their dynamic behavior in a biological system.

Imaging TechniquePrinciplePotential Application with Labeled Tracers
NanoSIMS Secondary ion mass spectrometry at the nanoscale.Direct imaging of the subcellular distribution of deuterated bile acids like Taurocholic Acid-d4.
STED Microscopy Super-resolution fluorescence microscopy. nih.govIndirect imaging of bile acid targets or transporters using fluorescently labeled antibodies or probes, with the potential for co-localization studies with labeled bile acids.
PALM/STORM Super-resolution fluorescence microscopy based on single-molecule localization. nih.govTracking the dynamics of individual bile acid receptors or transporters interacting with labeled bile acids.
Mass Spectrometry Imaging Spatially resolved analysis of molecules in tissues.Mapping the distribution of Taurocholic Acid-d4 and its metabolites within tissue sections.

Emerging Applications in Mechanistic Toxicology and Environmental Metabolism Studies

The application of stable isotope-labeled compounds like Taurocholic Acid-d4 (sodium salt) is proving invaluable in the fields of mechanistic toxicology and environmental metabolism. These areas of research investigate the adverse effects of chemicals and the metabolic fate of foreign compounds (xenobiotics) in organisms and the environment. mdpi.comnih.gov

In mechanistic toxicology, understanding how environmental toxins disrupt metabolic pathways is a key focus. For example, exposure to substances like pesticides and heavy metals can significantly alter the gut microbiome and, consequently, bile acid metabolism. mdpi.com By using deuterated bile acid standards, researchers can accurately quantify changes in the bile acid pool following toxicant exposure, providing crucial data on the mechanisms of toxicity. This can help identify biomarkers of exposure and effect, and elucidate the role of bile acid signaling in toxicant-induced diseases. mdpi.com

Environmental metabolism studies track the transformation and fate of chemicals in the environment and within organisms. The gut microbiota plays a significant role in metabolizing not only endogenous compounds like bile acids but also environmental chemicals. nih.govnih.gov Isotopic labeling allows for the unambiguous tracing of these metabolic processes. For instance, studying how environmental contaminants alter the gut microbial metabolism of bile acids can reveal indirect mechanisms of toxicity.

The use of Taurocholic Acid-d4 as an internal standard ensures the reliability of analytical methods used in these studies, which is critical for regulatory toxicology and environmental risk assessment. As research increasingly links environmental exposures to metabolic diseases, the use of isotopically labeled bile acids will be essential for unraveling the complex interactions between xenobiotics, the microbiome, and host metabolism. mdpi.com

Research AreaApplication of Taurocholic Acid-d4 (sodium salt)Research Focus
Mechanistic Toxicology Accurate quantification of changes in the bile acid pool following exposure to toxins. mdpi.comElucidating the role of bile acid dysregulation in the pathogenesis of toxicant-induced diseases.
Environmental Metabolism Tracing the impact of environmental contaminants on the gut microbial metabolism of bile acids. nih.govmdpi.comUnderstanding the indirect mechanisms of toxicity mediated by alterations in the gut microbiome.
Biomarker Discovery Serving as a reliable internal standard for identifying and validating biomarkers of exposure and effect.Improving the diagnosis and prognosis of diseases linked to environmental exposures.

Q & A

Q. What is the primary role of Taurocholic Acid-d4 (sodium salt) in bile acid quantification, and how does its isotopic labeling enhance experimental accuracy?

Taurocholic Acid-d4 (TCA-d4) serves as an internal standard for quantifying endogenous taurocholic acid (TCA) via GC- or LC-MS. Its deuterium labeling (d4) minimizes interference with endogenous TCA during mass spectrometry, enabling precise isotopic dilution analysis. This is critical for correcting matrix effects and instrument variability, particularly in biological samples like serum or fecal extracts .

Q. How should researchers prepare and store stock solutions of TCA-d4 to ensure stability?

  • Solubility : TCA-d4 dissolves in DMF (25 mg/mL), DMSO (20 mg/mL), ethanol (2 mg/mL), and PBS (3 mg/mL). Heating to 37°C with sonication improves solubility .
  • Storage : Stock solutions should be aliquoted to avoid freeze-thaw cycles. Store at -20°C (1 month stability) or -80°C (6 months stability). Use airtight, light-protected vials to prevent degradation .

Q. What are the critical quality control parameters for validating TCA-d4 in experimental workflows?

  • Purity : >99% (verified via COA) to prevent cross-reactivity.
  • Batch-specific data : Confirm molecular weight (541.7 g/mol) and solubility profile using datasheets.
  • Stability : Monitor via repeated MS calibration and spiked recovery tests in target matrices .

Advanced Research Questions

Q. How can researchers resolve solubility limitations of TCA-d4 in complex biological assays?

  • Solvent optimization : Use DMF for high-concentration stock solutions. For in vivo studies, prepare a DMSO/PEG300/Tween 80/saline emulsion (e.g., 25 µL DMSO + 50 µL PEG300 + 10 µL Tween 80 + 215 µL saline) to enhance bioavailability .
  • Surfactant supplementation : Add 0.1% sodium cholate or taurodeoxycholate to mimic physiological bile acid micelles, improving dispersion in aqueous media .

Q. How to address contradictory findings on serum TCA levels in inflammatory bowel disease (IBD) studies?

  • Context-dependent analysis : In Crohn’s disease, serum TCA decreases due to impaired ileal reabsorption, while in ulcerative colitis with hepatobiliary involvement, TCA increases due to cholestasis. Use TCA-d4 to normalize data across subpopulations and validate findings with complementary markers (e.g., FGF19 for bile acid synthesis) .
  • Sample stratification : Segment cohorts by disease subtype and hepatobiliary comorbidity to isolate confounding factors .

Q. What methodological steps optimize LC-MS/MS parameters for TCA-d4 quantification in heterogeneous matrices?

  • Ionization : Use negative-ion mode ESI for enhanced sensitivity (m/z transition: 538.3 → 80.1 for TCA-d4).
  • Chromatography : Employ a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) to separate TCA-d4 from isomers like taurochenodeoxycholic acid-d4 .
  • Matrix effects : Spike TCA-d4 post-extraction to assess recovery (target: 85–115%) and use isotope-adjusted calibration curves .

Q. How can TCA-d4 be applied in metabolic flux analysis to study bile acid enterohepatic circulation?

  • Tracer protocols : Administer TCA-d4 intravenously or via enteral routes in model organisms. Collect serial plasma, liver, and intestinal samples to quantify deuterium enrichment via MS.
  • Kinetic modeling : Calculate fractional synthesis rates (FSR) and pool sizes using compartmental models, correcting for natural isotope abundance with software like IsoCor .

Methodological Considerations for Contradictory Data

  • Reproducibility : Validate findings across independent cohorts and use TCA-d4 to harmonize inter-laboratory variability.
  • Mechanistic studies : Pair TCA-d4 quantification with RNA-seq or proteomics to link bile acid dysregulation to pathways like MAPK3 or FXR signaling .

For further validation, cross-reference with Lefebvre et al. (2009) on bile acid receptor roles and Gnewuch et al. (2009) on IBD-specific bile acid profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.